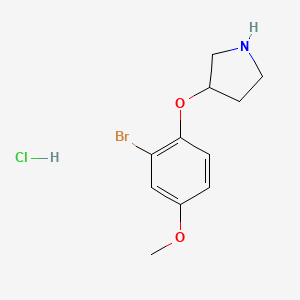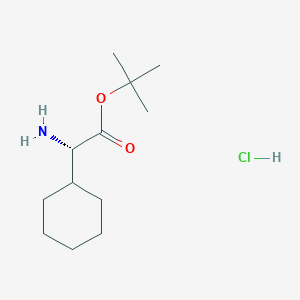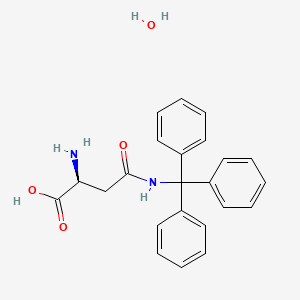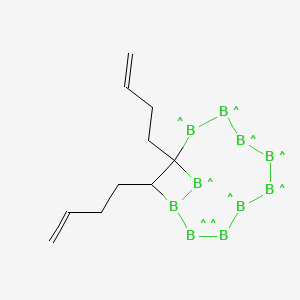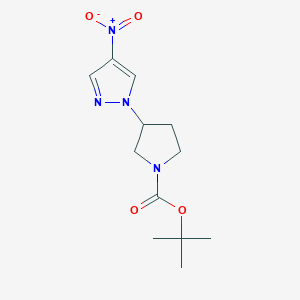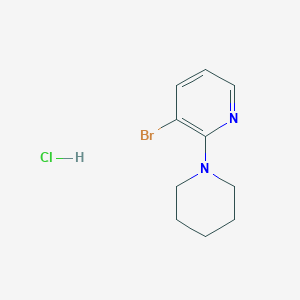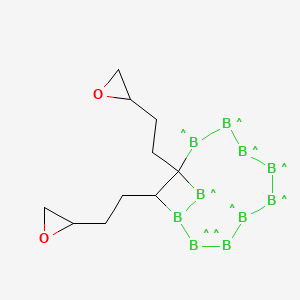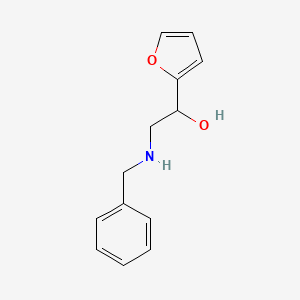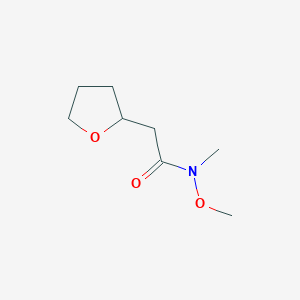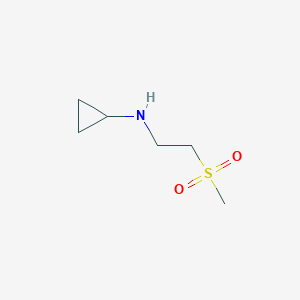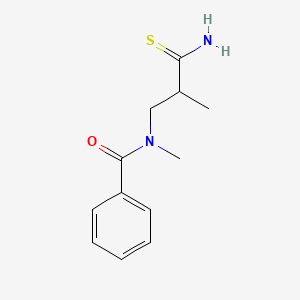
N-(2-carbamothioyl-2-methylethyl)-N-methylbenzamide
Descripción general
Descripción
N-(2-carbamothioyl-2-methylethyl)-N-methylbenzamide (CMB) is an important organic compound used in the synthesis of various pharmaceuticals and other compounds. CMB is a derivative of benzamide, and has been used in scientific research for its ability to act as a selective inhibitor of certain enzymes. CMB has a wide range of applications in the fields of medicine, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Cholinesterase Inhibition
N-(2-carbamothioyl-2-methylethyl)-N-methylbenzamide, commonly referred to as DEET, is primarily known for its use as an insect repellent. However, research indicates it also has the capacity to inhibit cholinesterase activity in insect and mammalian nervous systems. The inhibition of cholinesterase, an enzyme necessary for the proper functioning of the nervous system, suggests potential applications in studying enzyme activity and interactions with various chemicals, such as insecticides. The combination of DEET with carbamate insecticides was shown to enhance the toxicity of carbamates, which are known to block acetylcholinesterase. These findings underscore the importance of considering the interactions and potential risks when combining DEET with other chemicals (Corbel et al., 2009).
Antibacterial Activity
Studies involving nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide (where R = diphenyl and ethylbutyl) revealed significant antibacterial properties. The synthesized metal complexes were found to be more effective in combating bacterial infections than the thiourea derivative ligands alone. The research suggests the potential application of these complexes in developing new antibacterial agents with enhanced efficacy (Saeed et al., 2010).
Agriculture: Carrier Systems for Fungicides
In the agricultural sector, polymeric and solid lipid nanoparticles have been employed as carrier systems for the sustained release of carbendazim and tebuconazole, fungicides commonly used for the prevention and control of fungal diseases in plants. Encapsulation of these fungicides in nanoparticles altered their release profiles, reduced environmental toxicity, and decreased toxicity to humans. The development of such carrier systems offers innovative approaches for plant disease treatment and prevention, ensuring efficient fungicide delivery and reduced environmental impact (Campos et al., 2015).
Catalytic Activity
Research into the catalytic properties of oxorhenium(V) complexes with the S,O bidentate thiourea ligand, specifically N-(Diethylcarbamothioyl)-4-methylbenzamide, has revealed insights into their potential applications. These complexes demonstrated the ability to catalyze oxidation reactions efficiently, with the dimeric complex displaying notable catalytic activity and high selectivity. This suggests potential applications in various industrial processes where such catalytic properties can be harnessed (Bozkurt et al., 2019).
Propiedades
IUPAC Name |
N-(3-amino-2-methyl-3-sulfanylidenepropyl)-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-9(11(13)16)8-14(2)12(15)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZALWGCMJFLNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=CC=CC=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamothioyl-2-methylethyl)-N-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




